molecular formula C16H18N2O4 B2790957 2-(4-morpholino-3-oxobutyl)-1H-isoindole-1,3(2H)-dione CAS No. 861206-95-3

2-(4-morpholino-3-oxobutyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B2790957
CAS No.: 861206-95-3
M. Wt: 302.33
InChI Key: RIKCVZBXWKCKPA-UHFFFAOYSA-N
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Description

2-(4-morpholino-3-oxobutyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives Isoindole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-morpholino-3-oxobutyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Isoindole Core: This can be achieved through the cyclization of an appropriate precursor, such as a phthalic anhydride derivative, under acidic or basic conditions.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the isoindole core is replaced by a morpholine moiety.

    Formation of the Ketone Group: The ketone group can be introduced through oxidation reactions, using reagents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-morpholino-3-oxobutyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The morpholine ring or other substituents on the isoindole core can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles such as amines or thiols, and appropriate solvents and catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-morpholino-3-oxobutyl)-1H-isoindole-1,3(2H)-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The morpholine ring and isoindole core can facilitate binding to these targets, while the ketone group may participate in redox reactions or other chemical interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-piperidino-3-oxobutyl)-1H-isoindole-1,3(2H)-dione: Similar structure but with a piperidine ring instead of a morpholine ring.

    2-(4-morpholino-3-hydroxybutyl)-1H-isoindole-1,3(2H)-dione: Similar structure but with a hydroxyl group instead of a ketone group.

Uniqueness

2-(4-morpholino-3-oxobutyl)-1H-isoindole-1,3(2H)-dione is unique due to the presence of both a morpholine ring and a ketone group, which confer distinct chemical properties and potential applications. Its combination of functional groups allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(4-morpholin-4-yl-3-oxobutyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c19-12(11-17-7-9-22-10-8-17)5-6-18-15(20)13-3-1-2-4-14(13)16(18)21/h1-4H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIKCVZBXWKCKPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)CCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901328814
Record name 2-(4-morpholin-4-yl-3-oxobutyl)isoindole-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901328814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818327
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

861206-95-3
Record name 2-(4-morpholin-4-yl-3-oxobutyl)isoindole-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901328814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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